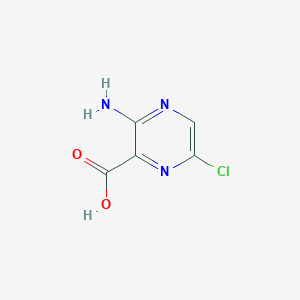

5-Hydroxy-1,8-naphthyridin-2(1H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of naphthyridine derivatives has been explored through various methods. One approach involves the DBU catalyzed condensation reaction of 2-aminochromone-3-carboxaldehyde with 4-hydroxy-1-methylquinolin-2(1H)-one, leading to the formation of a novel compound, 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione . Another synthesis route described the creation of a 1,8-naphthyridin-5-one derivative using an intramolecular 1,3-dipolar cycloaddition reaction starting from 2-chloronicotinic acid . Additionally, a new efficient route to synthesize 3-substituted 4-hydroxy-1,8-naphthyridin-2(1H)-ones was reported, which involved the reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds . A one-pot pseudo five-component reaction mediated by sodium hydroxide was also employed to synthesize highly functionalized [1,6]-naphthyridines .

Molecular Structure Analysis

The molecular structure of the synthesized naphthyridine derivatives was elucidated using various spectroscopic techniques. Density Functional Theory (DFT) calculations were performed to investigate the equilibrium geometry of the novel compound 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione, and the results included total energy, energy of HOMO and LUMO, and Mulliken atomic charges . The structural elucidation of other synthesized compounds was performed by 1H NMR and mass spectroscopic data .

Chemical Reactions Analysis

The chemical reactivity of naphthyridine derivatives was explored through their interactions with various reagents. The reaction of 2-methyl-4H-pyrido[2,3-d][3,1]oxazin-4-one with active methylene compounds is an example of how naphthyridine derivatives can be modified to produce compounds with different substituents, which can significantly alter their chemical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthyridine derivatives were characterized by their spectral data and physical characteristics. The electronic absorption spectra of the novel compound 5-methyl-8H-benzo[h]chromeno[2,3-b][1,6]naphthyridine-6(5H),8-dione were measured in polar and nonpolar solvents, and the observed bands were discussed using TD-DFT calculations . The spectral data and physical characteristics of other synthesized naphthyridine derivatives were also reported, providing insights into their potential pharmaceutical applications .

Relevant Case Studies

Some of the synthesized naphthyridine derivatives were tested for their anticancer activity. Notably, the compounds 1H-4,5-dihydro-3-(3-hydroxy-2-naphthyl)-4-substituted-1,2,4-triazoline-5-thiones showed a cytotoxic effect on some cancer cell lines, which was compared with the control agent 5-fluorouracil . This highlights the potential of naphthyridine derivatives in the development of new anticancer agents.

科学研究应用

Synthesis and Chemical Properties

5-Hydroxy-1,8-naphthyridin-2(1H)-one derivatives are synthesized through various chemical processes, exhibiting a wide range of biological activities. For instance, efficient synthetic routes have been developed for substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones, highlighting the versatility of this compound in organic chemistry and medicinal applications (Fadel et al., 2014).

Biological and Pharmacological Activities

1,8-Naphthyridine derivatives, including 5-hydroxy variants, have shown a broad spectrum of biological activities. These compounds have been studied for their potential in treating various diseases, including cancer and viral infections. For example, naphthyridine derivatives have been repositioned as cytotoxic agents for cancer therapeutics, with certain modifications enhancing their antiviral and cytotoxic properties (Zeng et al., 2012).

Material Science and Other Applications

Beyond biological applications, naphthyridine derivatives have been explored in material science and as corrosion inhibitors, demonstrating the compound's versatility across different scientific fields. For example, studies have shown the potential of naphthyridine derivatives as effective corrosion inhibitors for metals in acidic environments, indicating their utility in industrial applications (Singh et al., 2016).

安全和危害

The safety information available indicates that 5-Hydroxy-1,8-naphthyridin-2(1H)-one may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

属性

IUPAC Name |

1,8-dihydro-1,8-naphthyridine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O2/c11-6-3-4-9-8-5(6)1-2-7(12)10-8/h1-4H,(H2,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHOMMDYWHHJTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC2=C1C(=O)C=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40493614 |

Source

|

| Record name | 1,8-Naphthyridine-2,5(1H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxy-1,8-naphthyridin-2(1H)-one | |

CAS RN |

37905-96-7 |

Source

|

| Record name | 1,8-Naphthyridine-2,5(1H,8H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40493614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)

![5-Bromo-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1280028.png)

![4-[(Dimethylamino)methyl]benzene-1-carboximidamide dihydrochloride](/img/structure/B1280035.png)